BenchChemオンラインストアへようこそ!

1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Myeloperoxidase Inflammation Neuroinflammation

This 4-pyridylmethyl-thioxo-dihydroquinazolinone is a critical regioisomer for MPO and VEGF pathway research. Unlike 2- or 3-pyridyl analogues, its distinct H-bond acceptor geometry enables unique binding poses for probing target selectivity & PK profiles. Essential for medicinal chemistry programs optimizing leads against neuroinflammatory, cardiovascular, and angiogenic pathways. Verify isomer identity before purchase to ensure target engagement fidelity.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 920158-95-8
Cat. No. B2416261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
CAS920158-95-8
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESC1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=NC=C3
InChIInChI=1S/C14H15N3OS/c18-14-16-13(19)11-3-1-2-4-12(11)17(14)9-10-5-7-15-8-6-10/h5-8H,1-4,9H2,(H,16,18,19)
InChIKeyOKSPVORWYCLZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-95-8): Core Structural and Pharmacophore Properties


1-(Pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-95-8) is a heterocyclic small molecule belonging to the thioxo-dihydroquinazolinone class, which has been identified as a novel inhibitor of myeloperoxidase (MPO) with IC₅₀ values as low as 100 nM across a library of >50 analogues [1]. The compound features a 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one core substituted at N1 with a pyridin-4-ylmethyl group, distinguishing it from the more commonly explored 2-pyridyl and 3-pyridyl regioisomers. This class is also under investigation for anti-angiogenic activity via inhibition of VEGF-induced HUVEC proliferation, where 4-pyridylmethylthio derivatives have shown efficacy in both in vitro and in vivo disease models [2]. The combination of a thioxo (C=S) pharmacophore and a 4-pyridylmethyl substituent positions this compound as a candidate for medicinal chemistry programs targeting inflammatory and angiogenic pathways.

Why 1-(Pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Cannot Be Substituted with Generic Thioxoquinazolinones


Within the thioxo-dihydroquinazolinone family, the position of the pyridyl nitrogen and the nature of the N1 substituent profoundly influence target engagement and selectivity. The 4-pyridylmethyl isomer (CAS 920158-95-8) presents a distinct hydrogen-bond acceptor geometry compared to the 2-pyridyl (CAS 920158-88-9) and 3-pyridyl analogues, which can alter binding pose in MPO and kinase active sites [1]. In anti-angiogenic programmes, 4-pyridylmethylthio derivatives exhibited specific structure-activity relationships where subtle modifications led to CYP inhibition liabilities or loss of in vivo efficacy, underscoring that regioisomeric substitution is not interchangeable [2]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting compounds with divergent potency, selectivity, and pharmacokinetic profiles.

Quantitative Differentiation Evidence for 1-(Pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-95-8)


MPO Inhibitory Potency: Class-Level Benchmarking of Thioxo-dihydroquinazolin-ones

The thioxo-dihydroquinazolin-one class, to which 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one belongs, has demonstrated potent MPO inhibition in a fluorescence-based assay using Amplex Red as substrate. Across a library of >50 analogues, IC₅₀ values reached as low as 100 nM, and representative compounds exhibited partially reversible, competitive inhibition with respect to Amplex Red [1]. While compound-specific IC₅₀ data for CAS 920158-95-8 is not yet publicly available, its structural alignment with the active pharmacophore supports comparable potency relative to the class benchmark of 100 nM. This provides procurement confidence that the compound is derived from an experimentally validated, potent MPO inhibitor series.

Myeloperoxidase Inflammation Neuroinflammation

VEGF-Induced HUVEC Proliferation: Cross-Study Anti-Angiogenic Activity

4-Pyridylmethylthio derivatives, structurally analogous to 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, have been evaluated in a VEGF-induced HUVEC proliferation assay. The lead compound in this series demonstrated high in vitro potency and significant efficacy in three in vivo disease models: cancer, rheumatoid arthritis, and age-related macular degeneration [1]. Although direct quantitative data for CAS 920158-95-8 in this assay are not published, the conserved 4-pyridylmethylthio pharmacophore supports the inference that this compound falls within a therapeutically relevant anti-angiogenic activity range, distinguishing it from non-pyridyl or 2-pyridyl analogues that may lack VEGF pathway engagement.

Angiogenesis VEGF HUVEC

Regioisomeric Specificity: Pyridin-4-ylmethyl vs. Pyridin-2-ylmethyl Binding Mode Divergence

The 4-pyridylmethyl substituent in 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-95-8) offers a distinct hydrogen-bond acceptor vector compared to the 2-pyridylmethyl isomer (CAS 920158-88-9). In the MPO inhibitor series, modification of the N1 substituent significantly altered inhibitory activity, with the nature of the heteroaryl group being a critical determinant of potency [1]. While no direct head-to-head comparison of the two regioisomers has been published, the well-established principle in quinazolinone SAR that pyridyl nitrogen position dictates binding orientation and selectivity implies that these two compounds are not functionally interchangeable. Researchers targeting MPO or related enzymes should therefore select the regioisomer most consistent with their binding hypothesis.

Structure-Activity Relationship Regioisomer Target Engagement

Physicochemical Distinction: Molecular Weight and Lipophilicity Relative to Core Scaffold

The target compound has a molecular weight of 273.35 g/mol (C₁₄H₁₅N₃OS), placing it firmly within the optimal drug-like space (MW ≤ 500) [1]. Compared to the unsubstituted core 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (MW 182.24 g/mol, CAS 21582-66-1), the addition of the pyridin-4-ylmethyl group increases molecular weight by ~91 g/mol while introducing a basic nitrogen that can enhance solubility and enable salt formation [2]. This distinguishes CAS 920158-95-8 from smaller core analogues that may lack sufficient target complementarity and from larger, more lipophilic derivatives that risk poor aqueous solubility.

Drug-likeness Physicochemical Properties Lead Optimization

Thioxo vs. Oxo Pharmacophore: Enhanced Biological Activity in Quinazolinone Derivatives

In quinazolinone chemistry, replacement of the carbonyl oxygen (C=O) with a thioxo group (C=S) consistently yields compounds with superior biological activity. As noted in the evaluation of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, the thioxo group represents a critical pharmacophore, with sulfur-containing analogues demonstrating improved potency compared to their oxygen counterparts . This general principle applies to 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, distinguishing it from the corresponding 2,4-dione derivatives (e.g., quinazolin-2,4-diones) that may exhibit reduced target affinity.

Thioxo group Pharmacophore Bioisostere

Kinase Inhibition Potential: Thioxoquinazolines as Antitumor Agents

Thioxoquinazoline derivatives have been evaluated as antitumor agents, with molecular docking studies indicating favourable binding interactions with CDK2 compared to other kinases [1]. The thioxo group and the pyridyl substituent are both implicated in kinase hinge-region binding. While specific kinase profiling data for CAS 920158-95-8 are not available, the compound embodies the structural features associated with kinase inhibitor pharmacophores, offering potential differentiation from non-thioxo or non-pyridyl quinazolinones that may lack kinase engagement.

Kinase inhibition CDK2 Antitumor

Optimal Research and Procurement Applications for 1-(Pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (CAS 920158-95-8)


Myeloperoxidase Inhibitor Screening and Lead Optimization

CAS 920158-95-8 is a member of the thioxo-dihydroquinazolin-one class, which has produced MPO inhibitors with IC₅₀ values as low as 100 nM [1]. Researchers developing anti-inflammatory agents for neuroinflammatory diseases (Parkinson's, Alzheimer's) or cardiovascular conditions should prioritize this compound for MPO screening cascades. Its 4-pyridylmethyl substituent provides a distinct binding vector compared to 2- and 3-pyridyl analogues, enabling exploration of regioisomer-dependent potency and selectivity within the MPO active site.

Anti-Angiogenesis Programmes Targeting VEGF Pathway

The 4-pyridylmethylthio motif present in CAS 920158-95-8 is a privileged pharmacophore for VEGF receptor pathway inhibition. Analogous 4-pyridylmethylthio derivatives have demonstrated in vitro suppression of VEGF-induced HUVEC proliferation and in vivo efficacy in cancer, rheumatoid arthritis, and age-related macular degeneration models [2]. This compound is therefore well-suited for anti-angiogenic drug discovery projects seeking novel VEGF pathway modulators with established structure-activity relationship guidance.

Kinase Inhibitor Library Expansion for Oncology Target Screening

Thioxoquinazoline derivatives exhibit preferential docking interactions with CDK2, suggesting utility as kinase inhibitor scaffolds [1]. CAS 920158-95-8, with its thioxo group and pyridylmethyl substituent, aligns with the pharmacophoric requirements for ATP-competitive kinase inhibition. Procurement for kinase panel screening, particularly against CDK family members and related oncology targets, represents a rational application of this compound within a broader kinase-focused library.

Regioisomeric Selectivity Studies in Quinazolinone SAR

The availability of CAS 920158-95-8 (4-pyridyl isomer) alongside CAS 920158-88-9 (2-pyridyl isomer) enables direct comparative structure-activity relationship studies [1]. Researchers can systematically evaluate the impact of pyridyl nitrogen position on target potency, selectivity, and off-target liabilities. This regioisomeric pair is particularly valuable for computational chemists developing binding mode predictions and for medicinal chemists optimizing lead series where subtle positional changes dictate pharmacological outcome.

Quote Request

Request a Quote for 1-(pyridin-4-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.